molecular formula C14H17N3O3 B2382399 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1234973-67-1

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B2382399
CAS No.: 1234973-67-1
M. Wt: 275.308
InChI Key: ALRBCEQJXKWIMF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,2,4-oxadiazole ring system is recognized for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable pharmacophore in drug discovery . This compound incorporates a 4-methoxyphenyl group linked via a propanamide chain to a 3-methyl-1,2,4-oxadiazole moiety, a structure that suggests potential for interaction with various biological targets. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its structure is representative of compounds investigated for targeting key biological pathways, as 1,3,4-oxadiazole derivatives have been studied for their mechanisms of action, which can include the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial in oncology research . Furthermore, structurally related compounds featuring the 1,3,4-oxadiazole core have been explored as agonists for central nervous system targets, such as the orphan G protein-coupled receptor 88 (GPR88) . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-16-14(20-17-10)9-15-13(18)8-5-11-3-6-12(19-2)7-4-11/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRBCEQJXKWIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the amide bond, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Research Implications

  • Antibacterial Applications : The target compound’s cephalosporin derivative (17a) shows selective activity against Mycobacterium tuberculosis, likely due to the bicyclic β-lactam core .
  • Neurological Targets: Compounds like B and C are optimized for CNS penetration, making them candidates for cannabinoid receptor modulation .

Biological Activity

3-(4-Methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that has gained attention in pharmaceutical research due to its diverse biological activities. The oxadiazole moiety is particularly noteworthy for its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, it was found that several oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BA5491.50Cell cycle arrest
Compound CHeLa2.41Caspase activation

Antimicrobial Activity

The presence of the oxadiazole ring in the structure contributes to notable antimicrobial activity. Various studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties. For example, a study highlighted the effectiveness of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound DS. aureus32 µg/mL
Compound EE. coli16 µg/mL
Compound FCandida albicans64 µg/mL

Anti-inflammatory Activity

Compounds with the oxadiazole structure have also been reported to exhibit anti-inflammatory effects. They inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a recent study showed that an oxadiazole derivative significantly reduced TNF-alpha levels in a lipopolysaccharide-induced inflammation model .

Case Studies

  • Case Study on Anticancer Activity : A compound similar to this compound was tested against multiple cancer cell lines including MCF-7 and U-937. The results indicated that at sub-micromolar concentrations, the compound induced apoptosis through activation of caspase pathways .
  • Case Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates of bacteria and fungi. The results showed promising activity with several compounds achieving MIC values lower than standard antibiotics .

Q & A

Q. What synthetic methodologies are recommended to optimize the yield and purity of 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide?

The synthesis involves multi-step protocols, including cyclization of oxadiazole precursors and coupling reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol may stabilize intermediates .
  • Catalyst optimization : Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) improve cyclization and amide bond formation .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
    Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly for the methoxyphenyl and oxadiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and monitors reaction progress .

Q. How can researchers identify potential biological targets for this compound?

  • In vitro assays : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence-based activity assays .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .
  • Molecular docking : Preliminary computational modeling predicts interactions with active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that may alter observed activity .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and compound half-life .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Kinetic assays : Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using enzyme kinetics .
  • Cellular pathway analysis : Transcriptomics/proteomics (e.g., RNA-seq, Western blotting) identify downstream signaling effects .
  • X-ray crystallography : Resolve co-crystal structures with target proteins to map binding interactions .

Q. How can computational modeling enhance the design of derivatives with improved activity?

  • QSAR modeling : Correlate structural features (e.g., substituents on the oxadiazole ring) with bioactivity to guide synthetic modifications .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .
  • ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .

Q. What strategies mitigate instability during long-term storage or under physiological conditions?

  • pH stability studies : Test degradation rates in buffers (pH 3–9) to identify optimal storage conditions .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder .
  • Protective group strategies : Stabilize reactive sites (e.g., oxadiazole nitrogen) during synthesis .

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Panel screening : Test against 50+ unrelated targets (e.g., CEREP panels) to rule out cross-reactivity .
  • CRISPR-Cas9 knockout models : Confirm target-specific effects in cell lines lacking the putative target .
  • Thermal shift assays : Measure protein thermal stability shifts to infer binding specificity .

Methodological Notes

  • Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Reagent compatibility : Avoid thiophilic reagents (e.g., metal catalysts) that may degrade the oxadiazole ring .

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